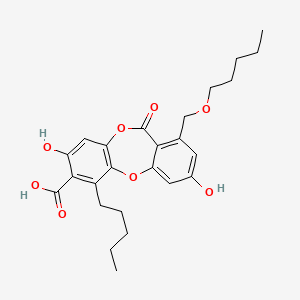
11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the depsidone family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- involves several steps, typically starting with the formation of the dibenzo[b,e][1,4]dioxepin core. This can be achieved through a series of organic reactions, including cyclization and functional group modifications. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as acids, bases, and oxidizing agents .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Aplicaciones Científicas De Investigación
11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, 11H-Dibenzo(b,e)(1,4)dioxepin-7-carboxylic acid, 3,8-dihydroxy-1-pentoxymethyl-6-pentyl-11-oxo- stands out due to its unique structure and diverse functional groups. Similar compounds include:
- Hypoprotocetraric acid
- O-methylhyprprotocetraric acid
- Virensic acid
- Protocetraric acid
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
73927-67-0 |
|---|---|
Fórmula molecular |
C25H30O8 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3,9-dihydroxy-6-oxo-7-(pentoxymethyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O8/c1-3-5-7-9-17-22(24(28)29)18(27)13-20-23(17)32-19-12-16(26)11-15(21(19)25(30)33-20)14-31-10-8-6-4-2/h11-13,26-27H,3-10,14H2,1-2H3,(H,28,29) |
Clave InChI |
KPZRCJGOBJJSNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)COCCCCC)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















